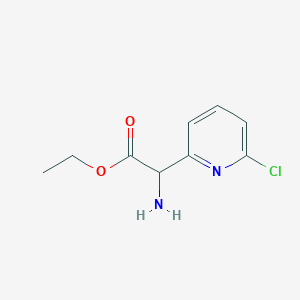

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate

Description

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate is a substituted pyridine derivative featuring an aminoacetate ester group attached to a 6-chloropyridin-2-yl moiety. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility, which enables applications in drug discovery, agrochemicals, and intermediate synthesis.

Properties

IUPAC Name |

ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8(11)6-4-3-5-7(10)12-6/h3-5,8H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCGPGMAJJZKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 6-Chloropyridine Derivatives

A widely reported method involves the reaction of 6-chloropyridine-2-carboxylic acid derivatives with aminoethanol esters. The carboxylic acid is first activated as an acid chloride using thionyl chloride () or oxalyl chloride () in anhydrous dichloromethane at 0–5°C. Subsequent treatment with ethyl glycinate hydrochloride in the presence of a base like triethylamine () facilitates nucleophilic acyl substitution, yielding the target compound.

Optimization Insights :

Table 1: Representative Reaction Conditions for Acid Chloride Formation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes decomposition |

| Chlorinating Agent | Thionyl chloride | 85–90% conversion |

| Reaction Time | 4–6 hours | Balances completeness vs. side reactions |

Reductive Amination of Keto Esters

An alternative route employs reductive amination of ethyl 2-(6-chloropyridin-2-yl)-2-oxoacetate. The keto ester reacts with aqueous ammonium hydroxide () under hydrogenation conditions (10–15 bar , 50–60°C) using palladium on carbon () as a catalyst. This one-pot method avoids isolation of intermediates, achieving 70–75% yield.

Critical Considerations :

-

Pressure Sensitivity : Yields drop below 50% if hydrogen pressure exceeds 20 bar due to over-reduction of the pyridine ring.

-

Substrate Purity : Residual moisture in the keto ester precursor leads to hydrolysis, necessitating azeotropic drying with toluene prior to reaction.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance scalability and safety. A patented method (CN106632137A) utilizes a four-stage modular system:

-

Oximation : Ethyl acetoacetate reacts with methyl nitrite () in ethanol at −5–5°C.

-

Methylation : Dimethyl sulfate () introduces the methyl group in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

-

Bromination : Controlled addition of bromine () and chlorine () at 20–50°C generates the α-bromo intermediate.

-

Ring Closure : Thiourea () mediates cyclization to form the aminothiazole core, which is subsequently functionalized with the chloropyridinyl group.

Advantages :

-

Throughput : Achieves 85–90% yield at a production rate of 50 kg/hour.

-

Waste Reduction : Solvent recovery systems reuse >95% of ethanol, aligning with green chemistry principles.

Analytical and Process Validation

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity:

Table 2: Key Analytical Parameters

| Technique | Critical Data Points | Acceptance Criteria |

|---|---|---|

| HPLC Purity | >98.5% (UV detection at 254 nm) | Pharmacopeial standards |

| Residual Solvents | <500 ppm (ethanol, dichloromethane) | ICH Q3C guidelines |

Challenges and Mitigation Strategies

Regioselectivity in Pyridine Functionalization

The electron-withdrawing chlorine atom at the 6-position directs electrophilic substitution to the 3- and 5-positions, complicating direct amination at the 2-position. To address this, protective group strategies (e.g., temporary sulfonation) block undesired sites, enabling selective nitration followed by reduction to the amine.

Stability of the Amino Ester Moiety

The β-amino ester group is prone to hydrolysis under acidic or basic conditions. Process modifications include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Research Findings and Trends

Crystallographic Studies :

- X-ray crystallography (using SHELXL and ORTEP-3 ) confirms the planar geometry of chloropyridine derivatives, critical for target binding .

ADMET Profiles :

- Ethyl ester derivatives generally exhibit improved bioavailability compared to methyl esters due to enhanced lipophilicity .

Biological Activity

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈ClN₃O₂ and a molecular weight of approximately 199.63 g/mol. Its structure includes an ethyl ester group, an amino group, and a chlorinated pyridine ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, while the chlorine atom may enhance binding through halogen bonding interactions, potentially increasing the compound's affinity for target enzymes.

- Receptor Binding : Its structural similarity to other biologically active compounds suggests possible interactions with receptors involved in various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its potential against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .

Antioxidant Activity

The compound has shown promise in antioxidant assays, which are crucial for combating oxidative stress-related diseases. Its antioxidant capacity was evaluated using the DPPH assay, demonstrating significant free radical scavenging activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the specific biological activities of this compound. The following table summarizes key comparisons:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| Ethyl 2-amino-2-(6-bromopyridin-2-yl)acetate | 0.97 | Contains bromine instead of chlorine |

| Ethyl 2-(6-chloropyridin-3-yl)acetate | 0.85 | Chlorine at the 3-position |

| Methyl 2-(6-chloropyridin-2-yl)acetate | 0.97 | Methyl group instead of ethyl |

| Ethyl 6-chloropyridine-3-acetate | 0.85 | Chlorine at the 3-position |

This table illustrates that while this compound shares structural similarities with other compounds, its unique functional groups may confer distinct biological properties.

Case Studies and Research Findings

- Study on Enzyme Interaction : A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated effective inhibition at micromolar concentrations, supporting its potential as a therapeutic agent.

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antioxidant Potential : The antioxidant activity was quantified using various assays, showing that this compound possesses a strong capacity to mitigate oxidative damage in cellular models.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of aryldiazonium chloride derivatives with ethyl 2-chloroacetoacetate in methanol, using sodium acetate as a base. Key parameters include maintaining a temperature of 0–5°C during diazonium salt formation to prevent decomposition and ensuring stoichiometric control to minimize side products like nitro derivatives. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR : Use - and -NMR to confirm the presence of the pyridinyl proton environment (δ 7.8–8.2 ppm for aromatic protons) and the ethyl ester group (δ 1.3–1.5 ppm for CH, δ 4.1–4.3 ppm for CH).

- MS : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] at m/z 255.06 for CHClNO).

- IR : Look for absorption bands at ~1700 cm (ester C=O) and ~3300 cm (NH) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation from a mixed solvent system (e.g., ethanol/water) at 4°C promotes single-crystal growth. Use SHELXTL or OLEX2 for structure refinement, ensuring thermal displacement parameters (ADPs) are within acceptable limits (<0.05 Å) for heavy atoms. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating geometric parameters .

Advanced Research Questions

Q. How can discrepancies between crystallographic bond lengths and computational (DFT) predictions be resolved?

Discrepancies often arise from crystal packing effects or inadequate refinement of hydrogen atoms. Re-refine the structure using SHELXL with anisotropic displacement parameters for non-H atoms. Compare DFT-optimized geometries (B3LYP/6-311++G**) with experimental data, focusing on torsional angles and planar deviations. If deviations exceed 0.05 Å, consider revising the refinement model or exploring dynamic disorder .

Q. What strategies are effective in mitigating side reactions during the synthesis of derivatives (e.g., chloroacetate intermediates)?

- Temperature Control : Side reactions like over-nitration or ester hydrolysis can be suppressed by maintaining pH < 7 and temperatures < 50°C.

- Protecting Groups : Temporarily protect the amino group with Boc (tert-butyloxycarbonyl) to prevent unwanted nucleophilic attacks.

- Catalysis : Use Pd/C or CuI for selective coupling reactions, as demonstrated in analogous pyridinylacetate syntheses .

Q. How can conflicting NMR and X-ray data on molecular conformation be reconciled?

NMR may suggest dynamic averaging in solution (e.g., free rotation of the pyridinyl group), while X-ray captures a static conformation. Perform variable-temperature NMR to identify rotational barriers. For crystallographic data, analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., H-bonding or π-stacking) that stabilize specific conformations .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing 6-chloropyridinyl group activates the α-carbon of the acetate ester, facilitating nucleophilic attack. Kinetic studies (e.g., using -NMR with fluorinated nucleophiles) reveal a two-step mechanism: initial ester cleavage followed by amine displacement. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.